molecular formula C11H11N5O2 B2505880 N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine CAS No. 450345-64-9

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine

Cat. No.: B2505880
CAS No.: 450345-64-9
M. Wt: 245.242
InChI Key: BDQASVLPAXWGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine is a heterocyclic aromatic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a pyrimidine ring substituted with a nitro group at the 5-position, a phenyl group at the N-position, and a methyl group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a pyrimidine derivative followed by amination and methylation steps. The reaction conditions often involve the use of strong acids for nitration, such as nitric acid, and bases for amination, such as sodium hydroxide. The final methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N-methyl-N-phenylpyrimidine-4,6-diamine.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine has shown promise in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated as a potential drug candidate for targeting specific biological pathways, including those involved in cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The phenyl and pyrimidine moieties can interact with hydrophobic pockets in proteins, affecting their function and activity. These interactions can modulate various signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-methyl-5-nitro-N-phenylpyrimidine-4,6-diamine can be compared with other similar compounds, such as:

    N-methyl-5-nitro-N-phenylpyrimidine-2,4-diamine: Differing in the position of the amino groups, which can affect its reactivity and biological activity.

    N-methyl-5-nitro-N-phenylpyrimidine-4,6-diol: Featuring hydroxyl groups instead of amino groups, leading to different chemical and biological properties.

    N-methyl-5-nitro-N-phenylpyrimidine-4,6-dithiol: Containing sulfur atoms, which can impart unique electronic and redox properties.

Properties

IUPAC Name

4-N-methyl-5-nitro-4-N-phenylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-15(8-5-3-2-4-6-8)11-9(16(17)18)10(12)13-7-14-11/h2-7H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQASVLPAXWGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.